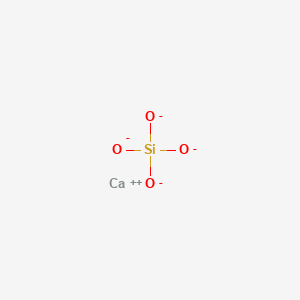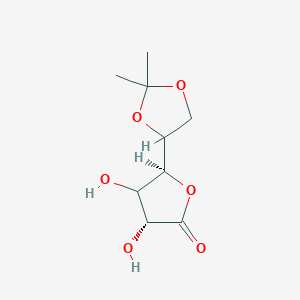
Calcium;silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium orthosilicate, with the chemical formula Ca₂SiO₄, is a significant compound in the field of materials science and cement chemistry. It is commonly referred to as belite and is one of the four main constituent phases of Portland cement . This compound is known for its desirable physicochemical properties, which make it a crucial component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium orthosilicate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques . The solid-state reaction involves mixing calcium oxide (CaO) and silicon dioxide (SiO₂) at high temperatures, typically around 1400°C . The sol-gel process involves the transition from a sol to a gel, followed by thermal treatment . Co-precipitation involves the simultaneous precipitation of calcium and silicon precursors from a solution, followed by calcination .
Industrial Production Methods: In industrial settings, calcium orthosilicate is primarily produced as a byproduct of the Pidgeon process, which is used to extract magnesium metal . This process involves the reduction of magnesium oxide (MgO) with silicon, resulting in the formation of calcium orthosilicate and magnesium metal .
Chemical Reactions Analysis
Types of Reactions: Calcium orthosilicate undergoes various chemical reactions, including hydration, carbonation, and polymorphic transformations . During hydration, calcium orthosilicate reacts with water to form calcium silicate hydrate (C-S-H) and calcium hydroxide (Ca(OH)₂) . Carbonation involves the reaction of calcium orthosilicate with carbon dioxide (CO₂) to form calcium carbonate (CaCO₃) and silica (SiO₂) .
Common Reagents and Conditions: Common reagents used in reactions with calcium orthosilicate include water, carbon dioxide, and various acids and bases . The reaction conditions typically involve ambient or slightly elevated temperatures and pressures .
Major Products Formed: The major products formed from the reactions of calcium orthosilicate include calcium silicate hydrate, calcium hydroxide, calcium carbonate, and silica .
Scientific Research Applications
Calcium orthosilicate has a wide range of scientific research applications. In the field of cement chemistry, it is a crucial component of Portland cement, contributing to the material’s hydraulic properties . In biology and medicine, calcium orthosilicate-based materials are used in bone tissue engineering due to their biocompatibility and bioactivity . In industry, calcium orthosilicate is used as a high-temperature insulation material and as a component in refractory ceramics .
Mechanism of Action
The mechanism of action of calcium orthosilicate involves its ability to undergo hydration and carbonation reactions, leading to the formation of calcium silicate hydrate and calcium carbonate . These reactions contribute to the material’s strength and durability in cementitious applications . In biological applications, calcium orthosilicate promotes mineralization and enhances cell proliferation and differentiation .
Comparison with Similar Compounds
Calcium orthosilicate can be compared with other calcium silicates, such as calcium metasilicate (CaSiO₃) and calcium disilicate (Ca₂Si₂O₇) . While all these compounds share similar chemical properties, calcium orthosilicate is unique in its polymorphic transformations and its role in cement chemistry . Other similar compounds include tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS), which are used in organic synthesis and the manufacture of aerogels .
Properties
Molecular Formula |
CaO4Si-2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
calcium;silicate |
InChI |
InChI=1S/Ca.O4Si/c;1-5(2,3)4/q+2;-4 |
InChI Key |
WNTUHHDFEFNVBW-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)

![N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B14112970.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)


![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
